Cyclobutylbenzene (CAS: 4392-30-7), also known as phenylcyclobutane, is a strained cycloalkylaromatic hydrocarbon utilized as a highly specialized building block in organic synthesis, materials science, and medicinal chemistry . Featuring a benzene ring covalently bonded to a four-membered cyclobutane ring, the compound possesses a unique thermodynamic profile characterized by approximately 26 kcal/mol of ring strain [1]. This inherent strain, combined with its specific steric bulk and lipophilicity, makes it a highly valuable precursor for transition-metal-catalyzed cross-coupling, regioselective ring-opening reactions, and the synthesis of functionalized metal-organic frameworks (MOFs). For industrial and laboratory buyers, cyclobutylbenzene serves as a critical intermediate when standard acyclic or unstrained cyclic aromatics fail to provide the necessary reactivity or spatial properties [1].
Substituting cyclobutylbenzene with generic analogs such as toluene, ethylbenzene, or unstrained cycloalkylbenzenes (e.g., cyclopentylbenzene) fundamentally alters both process reactivity and downstream material performance [1]. In synthetic workflows, the ~26 kcal/mol strain of the cyclobutyl ring enables selective C-C bond cleavage under mild transition-metal or photochemical catalysis—pathways that are completely inaccessible to the unstrained cyclopentylbenzene (~6 kcal/mol)[1]. Conversely, attempting to substitute with the more highly strained cyclopropylbenzene (~27.5 kcal/mol) often results in uncontrolled hyper-reactivity and off-target ring openings. In materials science, replacing cyclobutylbenzene-derived linkers with unfunctionalized benzene linkers in MOFs drastically reduces gas-adsorption pore polarization, cutting hydrogen storage capacity by up to 50% [2]. Thus, generic substitution compromises both synthetic viability and end-product efficacy.
Cyclobutylbenzene possesses a highly specific ring strain energy of approximately 26 kcal/mol, which dictates its behavior in catalytic C-C bond cleavage. When subjected to transition-metal catalysis (e.g., Pd/C hydrogenolysis or Ir-photocatalysis), the strained C(sp2)-C(sp3) or C(sp3)-C(sp3) bonds undergo selective cleavage [1]. In contrast, the unstrained cyclopentylbenzene baseline exhibits a ring strain of only ~6 kcal/mol and remains completely inert under identical mild catalytic conditions[1]. This thermodynamic differential allows cyclobutylbenzene to function as a controlled reactive intermediate, avoiding the hyper-reactive instability of cyclopropylbenzene (~27.5 kcal/mol) while enabling transformations impossible for unstrained analogs.
| Evidence Dimension | Ring Strain Energy (Thermodynamic Reactivity) |
| Target Compound Data | ~26 kcal/mol (enables selective catalytic cleavage) |
| Comparator Or Baseline | Cyclopentylbenzene: ~6 kcal/mol (inert under identical conditions) |
| Quantified Difference | ~20 kcal/mol higher strain energy |
| Conditions | Standard thermodynamic evaluation and transition-metal catalyzed ring-opening conditions |
Allows buyers to procure a selectively reactive precursor for synthesizing complex acyclic functionalized aromatics where unstrained cycloalkyl analogs fail to react.
In the synthesis of isoreticular metal-organic frameworks (IRMOFs), the choice of the aromatic linker drastically impacts gas adsorption. When cyclobutylbenzene is utilized to form the IRMOF-6 linker, the resulting framework achieves a hydrogen storage capacity of 2.0 wt% (approx. 4.2 H2 molecules per formula unit) at room temperature and 10 bar [1]. When compared to the unfunctionalized benzene linker used in the standard MOF-5 baseline, which only achieves 1.0 wt% H2 uptake (1.9 H2 per formula unit), the cyclobutyl functionalization doubles the storage capacity [1]. The cyclobutyl group provides optimal pore polarization and steric dimensions that significantly enhance van der Waals interactions with hydrogen molecules.
| Evidence Dimension | Hydrogen Storage Capacity (wt% at 298 K, 10 bar) |
| Target Compound Data | 2.0 wt% (IRMOF-6 using cyclobutylbenzene linker) |
| Comparator Or Baseline | 1.0 wt% (MOF-5 using unfunctionalized benzene linker) |
| Quantified Difference | 100% increase (double the H2 uptake capacity) |
| Conditions | Room temperature (298 K) and 10 bar pressure |
Critical for materials science procurement aiming to synthesize advanced gas-storage frameworks with maximized volumetric and gravimetric efficiency.
In medicinal chemistry, balancing steric bulk with lipophilicity is critical for in vivo absorption. In studies of cannabinoid receptor antagonists, substituting a cyclobutylbenzene moiety into the scaffold yielded a calculated LogP (cLogP) of 7.25 [1]. When the closely related comparators cyclopentylbenzene and cyclohexylbenzene were used in the exact same scaffold, the cLogP values spiked to 7.81 and 8.37, respectively, leading to poor in vivo absorption [1]. The cyclobutylbenzene derivative provides a quantified reduction in lipophilicity of 0.56 to 1.12 units compared to larger cycloalkyls, optimizing the Lipophilic Efficiency (LipE) while maintaining the necessary steric volume for target receptor binding [1].
| Evidence Dimension | Calculated Lipophilicity (cLogP) in scaffold |
| Target Compound Data | cLogP = 7.25 (Cyclobutylbenzene derivative) |
| Comparator Or Baseline | cLogP = 7.81 (Cyclopentylbenzene derivative); cLogP = 8.37 (Cyclohexylbenzene derivative) |
| Quantified Difference | Reduction of 0.56 to 1.12 cLogP units |
| Conditions | In silico and in vivo evaluation of cycloalkyl-diaryl-pyrazole derivatives |
Enables medicinal chemists to procure a building block that provides essential steric bulk without pushing the final drug candidate into unfavorable lipophilic ranges.
Cyclobutylbenzene is the direct precursor for the synthesis of cyclobutyl-functionalized linkers used in advanced gas-storage materials, such as IRMOF-6. It is the procurement choice of materials scientists who need to double the hydrogen storage capacity of standard MOF-5 architectures without resorting to heavier, extended polycyclic aromatics [1].
Due to its ~26 kcal/mol ring strain, cyclobutylbenzene is an ideal substrate for transition-metal-catalyzed or photochemical ring-opening reactions. It is selected by synthetic chemists to generate complex, acyclic functionalized aromatics where unstrained cyclopentyl analogs would remain unreactive and cyclopropyl analogs would degrade unselectively [2].
In drug discovery, particularly for receptor antagonists, cyclobutylbenzene is utilized to provide necessary steric bulk while maintaining a lower cLogP than cyclopentyl or cyclohexyl alternatives. This makes it the optimal building block for preventing poor in vivo absorption caused by excessive lipophilicity [3].